2-((6-acetamidopyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-acetamidopyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a pyridazine ring, an acetamide group, and a trifluoromethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetamide group: This step involves the acylation of the pyridazine ring with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thioether formation:
Attachment of the trifluoromethylphenyl group: This final step involves the coupling of the thioether intermediate with a trifluoromethylphenyl halide in the presence of a suitable catalyst, such as palladium, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2-((6-acetamidopyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the trifluoromethylphenyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyridazine derivatives.
Medicine: Potential therapeutic applications due to its unique structural features, which may interact with specific biological targets.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((6-acetamidopyridazin-3-yl)thio)-N-phenylacetamide: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
2-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylphenyl)acetamide: Contains a methyl group instead of a trifluoromethyl group, which can influence its physical and chemical properties.
Uniqueness
2-((6-acetamidopyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
2-((6-acetamidopyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This compound includes a pyridazine moiety, an acetamido group, and a trifluoromethyl substitution, which may enhance its lipophilicity and biological effectiveness.
- Molecular Formula: C16H16F3N3OS
- Molecular Weight: Approximately 479.47 g/mol
- Structure: The compound features a thioether linkage, contributing to its unique chemical behavior.
Biological Activity
Research indicates that related compounds exhibit significant biological activities, including:
- Anticancer Activity: Some derivatives have been documented to inhibit specific kinases associated with cancer proliferation, suggesting potential applications in oncology.
- Antimicrobial Properties: Similar thioether-containing compounds have demonstrated antibacterial effects, indicating that this compound may also possess such properties.
Comparative Analysis of Similar Compounds
Compound Name | Structure | Notable Properties |
---|---|---|
2-((6-acetamidopyridazin-3-yl)thio)-N,N-diisopropylacetamide | Structure | Potential antibacterial activity |
N-(4-(6-Acetamidopyrimidin-4-yloxy)-phenyl)-acetamide | Structure | Exhibits selectivity against specific kinases |
6-Acetylamino-pyridazine derivatives | Structure | Investigated for anti-inflammatory properties |
This table illustrates how this compound stands out due to its unique trifluoromethyl substitution and specific biological activities not fully replicated by similar compounds.
Case Studies and Research Findings
While direct studies on this compound are scarce, research on analogous compounds provides valuable context:
- FLT3 Inhibitors: Compounds structurally related to this class have shown selective inhibition against FLT3 kinase in acute myeloid leukemia models. For instance, a study reported a new compound exhibiting GI50 values of 30–80 nM against different ITD mutants, indicating promising anticancer activity .
- Glutaminase Inhibition: A series of pyridazine derivatives have been explored for their ability to inhibit glutaminase, which is implicated in various cancers. These studies suggest that modifications in the pyridazine structure can lead to enhanced inhibitory effects .
Properties
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2S/c1-9(23)19-12-5-6-14(22-21-12)25-8-13(24)20-11-4-2-3-10(7-11)15(16,17)18/h2-7H,8H2,1H3,(H,20,24)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJVDWUDWGUMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.